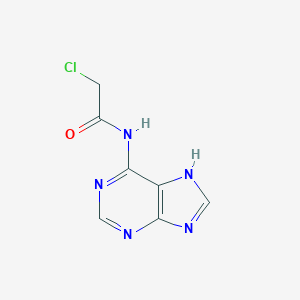
N6-Chloroacetyladenine
Description
N6-Chloroacetyladenine is a chemically modified adenine derivative characterized by a chloroacetyl group (-COCH₂Cl) attached to the N6 position of the adenine base. This modification introduces both steric bulk and electrophilic reactivity, making it distinct from natural adenine or other N6-modified analogs. The chloroacetyl group enhances its utility in crosslinking applications, chemical synthesis, and as a precursor for further functionalization in nucleotide-based therapeutics or probes .
Properties
CAS No. |
10082-95-8 |
|---|---|
Molecular Formula |
C7H6ClN5O |
Molecular Weight |
211.61 g/mol |
IUPAC Name |
2-chloro-N-(7H-purin-6-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c8-1-4(14)13-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,9,10,11,12,13,14) |
InChI Key |
KLZFMCBADSEGSF-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
Other CAS No. |
10082-95-8 |
Synonyms |
2-Chloro-N-(1H-purin-6-yl)acetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
The following section compares N6-Chloroacetyladenine with structurally or functionally related adenine derivatives, focusing on chemical properties, biological relevance, and applications.
Structural and Chemical Properties
Key Observations :
- Reactivity : The chloroacetyl group in this compound confers higher electrophilicity compared to methyl or acetyl groups, enabling nucleophilic substitution reactions (e.g., with thiols or amines). This contrasts with m6A, which is biologically inert and primarily serves as an epigenetic marker .
- Stability : this compound is less stable in aqueous environments than dimethyl or methyl analogs due to hydrolysis susceptibility, limiting its in vivo applications without stabilization strategies.
Key Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


